(2,2-~2~H_2_)Glycine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-2,2-dideuterioacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

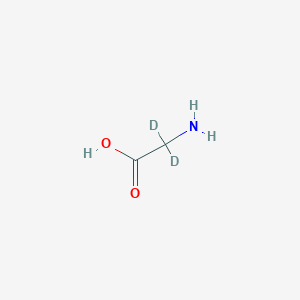

InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i1D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHMQDGOQFOQNFH-DICFDUPASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30514665 |

Source

|

| Record name | (2,2-~2~H_2_)Glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30514665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

77.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4896-75-7 |

Source

|

| Record name | (2,2-~2~H_2_)Glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30514665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the properties of (2,2-2H_2_)Glycine?

An In-depth Technical Guide to (2,2-²H₂)Glycine

Introduction

(2,2-²H₂)Glycine, also known as Glycine-d2, is the deuterated isotopologue of glycine, the simplest proteinogenic amino acid. As a stable isotope-labeled compound, it serves as an invaluable tool in a multitude of scientific disciplines, particularly in drug development, metabolomics, and clinical research. The substitution of two hydrogen atoms at the α-carbon with deuterium (²H or D) provides a non-radioactive tracer for monitoring metabolic pathways, quantifying protein turnover, and elucidating pharmacokinetic profiles of glycine-containing molecules.[1][2][3][4] The kinetic isotope effect, resulting from the stronger carbon-deuterium bond, can also subtly alter metabolic rates, making deuteration a strategic approach in drug design to enhance metabolic stability.[1]

This technical guide provides a comprehensive overview of the core properties of (2,2-²H₂)Glycine, detailed experimental protocols for its synthesis and analysis, and visualizations of its metabolic fate and experimental workflows, tailored for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

(2,2-²H₂)Glycine is a white to off-white solid powder.[1] Its physical and chemical properties are summarized in the tables below. The primary difference from its unlabeled counterpart is the increased molecular weight due to the presence of two deuterium atoms.

Table 1: Quantitative Physical and Chemical Data

| Property | Value | Source |

| Molecular Weight | 77.08 g/mol | [1][2] |

| Exact Mass | 77.044 Da | [1] |

| Melting Point | 240 °C (decomposes) | [1] |

| Boiling Point | 240.9 ± 23.0 °C at 760 mmHg | [1] |

| Density | 1.3 ± 0.1 g/cm³ | [1] |

| Flash Point | 99.5 ± 22.6 °C | [1] |

| LogP | -1.03 | [1] |

| Isotopic Purity | ≥98 atom % D | |

| Chemical Purity | ≥98% | [2] |

Table 2: Chemical Identifiers

| Identifier | Value | Source |

| Chemical Name | 2-amino-2,2-dideuterioacetic acid | [1][5] |

| Synonyms | Glycine-d2, 2-Aminoacetic acid-d2 | [1][2] |

| Molecular Formula | C₂H₃D₂NO₂ (or H₂NCD₂COOH) | [1][2] |

| CAS Number (Labeled) | 4896-75-7 | [1][2] |

| CAS Number (Unlabeled) | 56-40-6 | [2] |

| SMILES | [2H]C([2H])(C(=O)O)N | [1] |

| InChI Key | DHMQDGOQFOQNFH-DICFDUPASA-N | [1] |

Biological Role and Research Applications

Glycine is an inhibitory neurotransmitter in the central nervous system (CNS) and a co-agonist at N-methyl-D-aspartic acid (NMDA) receptors.[1] (2,2-²H₂)Glycine is used to trace the fate of glycine and serves as a biomarker for drugs targeting glycine pathways, such as glycine reuptake inhibitors.[6]

Its primary applications stem from its nature as a stable isotope label:

-

Metabolic Studies: Used to trace the incorporation of glycine into larger biomolecules like proteins, glutathione, and purines, and to study one-carbon metabolism.[4][7][8]

-

Pharmacokinetics: Incorporated into drug candidates to study their absorption, distribution, metabolism, and excretion (ADME). The kinetic isotope effect from deuteration can slow metabolism, a strategy known as "deuterium switching" to improve a drug's pharmacokinetic profile.[1][9]

-

Proteomics and Metabolomics: Serves as an internal standard in mass spectrometry-based quantification for high accuracy and precision.[2][3][4]

-

Biomolecular NMR: Utilized in nuclear magnetic resonance studies to simplify complex spectra and probe molecular structure and dynamics.[2][3]

Metabolic Fate: The Glycine Cleavage System

In mitochondria, glycine is catabolized by the Glycine Cleavage System (GCS), a multi-enzyme complex.[7][10] This system is a major source of one-carbon units for cellular metabolism. When (2,2-²H₂)Glycine enters this pathway, its deuterated α-carbon (C2) is transferred to tetrahydrofolate (THF), forming 5,10-methylene-THF, which then carries one deuterium atom. This deuterated cofactor can then be used in the synthesis of nucleotides and other essential molecules.[7]

Experimental Protocols

Synthesis and Purification

A common method for synthesizing (2,2-²H₂)Glycine is through a base-catalyzed hydrogen-deuterium (H/D) exchange at the α-carbon position of unlabeled glycine.[9][11]

Protocol: Synthesis via H/D Exchange

-

Dissolution: Dissolve unlabeled glycine in a minimal amount of a suitable base (e.g., sodium hydroxide) in deuterium oxide (D₂O), which serves as the deuterium source.

-

H/D Exchange: Heat the mixture under reflux for a prolonged period (e.g., 24-48 hours) to facilitate the exchange of the α-protons with deuterium from the solvent. The reaction is typically monitored for completion.

-

Neutralization & Isolation: After cooling, carefully neutralize the solution with an appropriate acid (e.g., HCl). The crude (2,2-²H₂)Glycine will precipitate out of the solution.

-

Purification: Collect the crude product by filtration. Further purify the product by recrystallization from a suitable solvent system (e.g., water/ethanol) to remove unreacted starting material and other impurities.

-

Drying: Dry the purified product under vacuum to yield a white crystalline solid.

Isotopic Purity Determination

The efficacy of (2,2-²H₂)Glycine as a tracer or standard depends critically on its isotopic purity.[9] A combination of Mass Spectrometry and NMR Spectroscopy is used for comprehensive characterization.

Protocol: Mass Spectrometry (MS) Analysis

-

Sample Preparation: Prepare a dilute solution of the purified product in a suitable solvent (e.g., methanol/water).

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

-

Data Acquisition: Acquire full scan mass spectra in positive ion mode.

-

Data Analysis: Extract the ion chromatograms for the molecular ions of the unlabeled (d0, m/z ~76.04), singly deuterated (d1, m/z ~77.05), and doubly deuterated (d2, m/z ~78.05) species. Calculate the isotopic purity by determining the relative abundance of the d2 species compared to the total abundance of d0, d1, and d2.

Protocol: Nuclear Magnetic Resonance (¹H NMR) Analysis

-

Sample Preparation: Dissolve the sample in a suitable deuterated solvent that does not have signals in the region of interest (e.g., D₂O).

-

Data Acquisition: Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: In the spectrum of unlabeled glycine, the α-protons appear as a singlet around 3.5-3.7 ppm. For (2,2-²H₂)Glycine, successful deuteration is confirmed by the significant reduction or complete disappearance of this signal. The isotopic purity can be estimated by comparing the integral of any residual α-proton signal to the integral of a known internal standard.[9]

In Vivo Formulation Preparation

For animal studies, (2,2-²H₂)Glycine can be prepared in a vehicle suitable for administration. The following is a reference protocol.[1]

Protocol: Preparation of an In Vivo Formulation

-

Prepare Stock Solution: Pre-dissolve the required amount of (2,2-²H₂)Glycine in DMSO to create a concentrated stock solution.

-

Add Excipients: To the DMSO stock solution, add PEG300 and mix until the solution is clear.

-

Add Surfactant: Add Tween 80 to the mixture and mix until clear.

-

Final Dilution: Add sterile double-distilled water (ddH₂O) to reach the final desired concentration and mix thoroughly. The final vehicle composition (e.g., DMSO/PEG300/Tween 80/ddH₂O) will depend on the specific study requirements.

Conclusion

(2,2-²H₂)Glycine is a powerful and versatile research tool. Its well-defined physicochemical properties, combined with its role as a biological tracer, make it indispensable for advanced research in drug metabolism, pharmacokinetics, and systems biology. The detailed protocols for synthesis, analysis, and formulation provided in this guide, along with a clear understanding of its metabolic fate, equip researchers and drug development professionals with the essential knowledge to effectively utilize this stable isotope-labeled compound in their work. The rigorous determination of isotopic purity through complementary analytical techniques is paramount to ensuring the reliability and accuracy of experimental outcomes.

References

- 1. Glycine-d2 (DL-glycine-d2) | Endogenous Metabolite | 4896-75-7 | Invivochem [invivochem.com]

- 2. Glycine (2,2-Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 3. Glycine (2,2-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-1674-5 [isotope.com]

- 4. chempep.com [chempep.com]

- 5. Glycine-d2 | CAS 4896-75-7 | LGC Standards [lgcstandards.com]

- 6. A novel liquid chromatography/tandem mass spectrometry method for the quantification of glycine as biomarker in brain microdialysis and cerebrospinal fluid samples within 5min - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tracing Metabolic Fate of Mitochondrial Glycine Cleavage System Derived Formate In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. benchchem.com [benchchem.com]

- 10. Glycine Metabolism Overview - Creative Proteomics [creative-proteomics.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of Deuterated Glycine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methodologies for the synthesis of deuterated glycine, a critical isotopically labeled amino acid with broad applications in pharmaceutical research, metabolic studies, and structural biology. The synthesis of deuterated glycine is pivotal for use as an internal standard in quantitative mass spectrometry, for elucidating reaction mechanisms, and for enhancing the pharmacokinetic profiles of therapeutic agents through the kinetic isotope effect.

This document details established chemical synthesis routes, including the amination of deuterated haloacetic acids and synthesis via diethyl acetamidomalonate, as well as methods involving direct hydrogen-deuterium exchange and enzymatic catalysis. Each method is presented with detailed experimental protocols, quantitative data on yields and isotopic purity, and logical workflow diagrams to facilitate practical implementation in a laboratory setting.

I. Chemical Synthesis Methods

Chemical synthesis offers robust and scalable approaches to producing deuterated glycine with high levels of isotopic enrichment. The two principal strategies involve building the glycine molecule from deuterated precursors.

Amination of Deuterated Chloroacetic Acid

A straightforward and widely employed method for synthesizing glycine is the amination of chloroacetic acid. To produce deuterated glycine, this method is adapted by using deuterated chloroacetic acid and/or a deuterated ammonia equivalent. This approach allows for the specific incorporation of deuterium at the α-carbon position.

Experimental Protocol:

A two-step reaction approach can be employed for this synthesis. The first step involves the reaction of deuterated monochloroacetic acid with ammonia in an alcohol-based medium, followed by the reaction of the resulting ammonium monochloroacetate with ammonia, often in the presence of a catalyst like urotropine.

-

Reaction Setup: In a four-necked flask equipped with a thermometer, reflux condenser, and a gas inlet, dissolve 192 g of deuterated chloroacetic acid (e.g., chloroacetic acid-d2) in 800 g of methanol.

-

Ammonolysis: Bubble ammonia gas through the solution while maintaining the temperature between 10-30°C. Continue the ammonia addition until the solution becomes alkaline (pH ≈ 9).

-

Catalyst Addition and Amination: Add 72 g of urotropine to the reaction mixture. Heat the solution to 66°C and begin the dropwise addition of 204 g of triethylamine over 1 hour, maintaining the temperature at 65-70°C. After the addition is complete, maintain the temperature for an additional 30 minutes.

-

Purification: Cool the reaction mixture to 20-30°C to allow for the precipitation of glycine. Filter the solid product and wash it with 92% methanol. The resulting glycine can be dried to yield the final product. Further purification can be achieved by recrystallization.

This method has been reported to achieve high yields and purity, with specific values depending on the exact conditions and scale of the reaction.

Synthesis from Diethyl Acetamidomalonate

The malonic ester synthesis is a versatile method for preparing amino acids. By using diethyl acetamidomalonate as a starting material, various amino acids can be synthesized through alkylation followed by hydrolysis and decarboxylation. For the synthesis of deuterated glycine, the final hydrolysis and decarboxylation steps are performed in a deuterated acidic medium.

Experimental Protocol:

-

Hydrolysis and Decarboxylation: Reflux diethyl acetamidomalonate in a solution of deuterium chloride (DCl) in deuterium oxide (D₂O). This can be prepared by reacting thionyl chloride with D₂O.

-

Product Isolation: After the reaction is complete, the resulting glycine-d₅ deuteriochloride is isolated. This salt can be quantitatively converted to glycine-d₅ by treatment with a base such as triethylamine.

-

Purification: The crude glycine-d₅ can be purified by recrystallization from a suitable solvent system, such as water-ethanol, to achieve high isotopic and chemical purity.

This synthetic route is particularly effective for producing fully deuterated glycine (glycine-d₅) with reported isotopic purities exceeding 97%.[1]

II. Hydrogen-Deuterium Exchange (HDX) Methods

Direct hydrogen-deuterium exchange offers a convenient way to introduce deuterium into the glycine molecule, particularly at the α-carbon position. These methods are often catalyzed by metals or proceed under basic or acidic conditions.

Metal-Catalyzed H/D Exchange

Platinum and ruthenium catalysts have been shown to be effective for the deuteration of amino acids in a D₂O medium.

Experimental Protocol:

-

Reaction Mixture: In a high-pressure reactor with a Teflon liner, combine 1 g of glycine, 0.40 g of a platinum-on-carbon catalyst (e.g., 3 wt% Pt/C), 4 mL of 2-propanol, and 40 mL of D₂O.

-

Reaction Conditions: Heat the mixture to a temperature between 100-230°C and stir continuously for 24 hours to several days, depending on the desired level of deuteration.

-

Work-up: After cooling the reactor to room temperature, remove the catalyst by filtration through Celite. Evaporate the filtrate to dryness under reduced pressure to obtain the deuterated glycine.

-

Purification: If necessary, wash the crude product with ethanol to remove any impurities.

Under standard conditions of 200°C for 24 hours, this method has been shown to achieve a deuteration level of 91.0% for glycine, with the α-position being almost fully deuterated.[2]

Base-Catalyzed H/D Exchange

In a basic D₂O solution, the α-protons of glycine can be exchanged for deuterium. This method is often straightforward but may require elevated temperatures.

Experimental Protocol:

-

Reaction Setup: Dissolve glycine in D₂O containing a base, such as sodium hydroxide (NaOH).

-

Reaction Conditions: Heat the solution under reflux. The reaction time can vary depending on the desired degree of deuteration. For example, using 3 molar equivalents of NaOH and a 10% w/w Ru/C catalyst in D₂O at 70°C for 12 hours under a hydrogen atmosphere has been shown to achieve high levels of α-deuteration for several amino acids, including glycine.

-

Purification: After the reaction, the mixture is neutralized and the deuterated glycine is isolated, often through crystallization.

III. Enzymatic Synthesis

Enzymatic methods offer high specificity for deuteration, often at the α-carbon, under mild reaction conditions. Pyridoxal phosphate (PLP)-dependent enzymes, such as transaminases and serine hydroxymethyltransferase, are particularly relevant for glycine deuteration. These enzymes can catalyze the exchange of the α-proton of glycine with deuterium from a D₂O solvent.

Experimental Protocol (General for PLP-dependent enzymes):

-

Reaction Buffer: Prepare a suitable buffer (e.g., sodium phosphate) in D₂O and adjust the pD to the optimal range for the chosen enzyme (typically around 7-8.5).

-

Reaction Components: To the deuterated buffer, add glycine, the PLP cofactor, and the specific enzyme (e.g., a transaminase).

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a period ranging from several hours to a day. The progress of the deuteration can be monitored by NMR spectroscopy or mass spectrometry.

-

Enzyme Removal and Product Isolation: After the reaction, the enzyme is typically removed by precipitation (e.g., with acetone) or by using immobilized enzymes. The deuterated glycine is then isolated from the reaction mixture, for example, by evaporation of the solvent.

While the general principle is established, specific protocols with optimized conditions for high-yield production of deuterated glycine using enzymatic methods are an active area of research.

IV. Quantitative Data Summary

The following table summarizes the quantitative data for the different synthesis methods of deuterated glycine, providing a basis for comparison.

| Synthesis Method | Deuteration Position | Reagents/Catalyst | Reaction Conditions | Isotopic Purity (atom % D) | Yield | Reference |

| Amination of Deuterated Chloroacetic Acid | α-carbon | Deuterated Chloroacetic Acid, NH₃, Urotropine, Triethylamine | 65-70°C | Dependent on precursor purity | Up to 92.9% | |

| Synthesis from Diethyl Acetamidomalonate | α,α, N, O | Diethyl Acetamidomalonate, DCl/D₂O | Reflux | >97% (for glycine-d₅) | High | [1] |

| Metal-Catalyzed H/D Exchange | α-carbon and others | Glycine, Pt/C, D₂O | 200°C, 24 h | 91.0% | Not specified | [2] |

| Base-Catalyzed H/D Exchange | α-carbon | Glycine, NaOH, Ru/C, D₂O | 70°C, 12 h | High | Not specified | [3] |

| Enzymatic Synthesis (PLP-dependent) | α-carbon | Glycine, PLP-enzyme, D₂O | ~37°C | Site-specific | Variable | [1][4] |

V. Visualization of Synthesis Workflows

The following diagrams, generated using the DOT language, illustrate the logical workflows for the key synthesis methods described.

Conclusion

The synthesis of deuterated glycine can be achieved through several effective methods, each with its own advantages in terms of scalability, cost, and the achievable level of isotopic enrichment. Chemical synthesis routes, such as the amination of deuterated chloroacetic acid and the use of diethyl acetamidomalonate, are well-suited for producing highly deuterated glycine on a larger scale. Hydrogen-deuterium exchange methods provide a more direct approach for labeling, while enzymatic synthesis offers high selectivity under mild conditions. The choice of method will depend on the specific requirements of the research application, including the desired deuteration pattern and the required quantity of the final product. This guide provides the necessary foundational knowledge and practical protocols to enable researchers to select and implement the most appropriate synthesis strategy for their needs.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydrogen Exchange During Cell-Free Incorporation of Deuterated Amino Acids and an Approach to its Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Commercial Glycine-d2 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Glycine-d2 (Glycine-2,2-d2), a stable isotope-labeled version of the amino acid glycine. It is intended to be a comprehensive resource for researchers utilizing this compound in metabolic studies, drug development, and clinical research. This document covers commercially available sources, key technical specifications, and detailed experimental protocols.

Introduction to Glycine-d2

Glycine-d2 is a non-radioactive, isotopically labeled form of glycine where two hydrogen atoms on the α-carbon are replaced with deuterium (²H or D). This isotopic substitution results in a mass shift of +2 atomic mass units compared to unlabeled glycine, making it an invaluable tool for mass spectrometry-based research. Its primary applications include use as an internal standard for the precise quantification of endogenous glycine and as a metabolic tracer to elucidate the flux through various biochemical pathways.[1][2]

Glycine itself is a fundamental amino acid involved in the synthesis of proteins, creatine, purines, and glutathione.[2] It also functions as a neurotransmitter in the central nervous system.[1] By tracing the metabolic fate of Glycine-d2, researchers can gain insights into one-carbon metabolism, a network crucial for nucleotide biosynthesis, methylation, and redox homeostasis, which is often dysregulated in diseases like cancer.[3][4][5]

Commercial Suppliers and Technical Data

A variety of chemical suppliers offer Glycine-d2 for research purposes. The quality, purity, and available quantities can vary, so it is crucial to select a supplier that meets the specific requirements of the intended application. Below is a summary of major commercial suppliers and their typical product specifications.

| Supplier | Product Name | CAS Number | Formula | Molecular Weight | Isotopic Purity | Chemical Purity | Available Sizes |

| Cambridge Isotope Laboratories, Inc. | Glycine (2,2-D₂, 98%) | 4896-75-7 | H₂NCD₂COOH | 77.08 | 98 atom % D | 98% | 5 g[6][7] |

| Sigma-Aldrich (Merck) | Glycine-2,2-d2 | 4896-75-7 | H₂NCD₂CO₂H | 77.08 | 98 atom % D | 99% (CP) | 5 g[8] |

| LGC Standards | Glycine-2,2-d2 | 4896-75-7 | C₂²H₂H₃NO₂ | 77.08 | 98 atom % D | min 98% | 1 g, 5 g[9][10] |

| MedchemExpress | Glycine-d2 | 4896-75-7 | C₂H₃D₂NO₂ | 77.08 | 99.92% | >98% | 100 mg, 500 mg, 1 g[1] |

| Simson Pharma Limited | Glycine-d2 | 4896-75-7 | C₂H₃D₂NO₂ | 77.08 | Custom Synthesis | N/A | Custom |

| CymitQuimica (distributor for TRC) | Glycine-d2 | 4896-75-7 | C₂²H₂H₃NO₂ | 77.08 | N/A | N/A | 250 mg, 1 g[11] |

| InvivoChem | Glycine-d2 (DL-glycine-d2) | 4896-75-7 | C₂H₃D₂NO₂ | 77.08 | >98% | >98% | N/A[12] |

| Lumiprobe | Glycine-d2 | 4896-75-7 | C₂H₃D₂NO₂ | 77.08 | D: 98+% | 95+% (HPLC-MS) | 100 mg[2] |

Key Research Applications & Experimental Protocols

Metabolic Tracing with Stable Isotopes

Stable isotope tracing is a powerful method for understanding the dynamic rewiring of metabolic pathways in various biological contexts.[13] Glycine-d2 can be introduced into cell culture media or administered in vivo to trace the incorporation of its deuterated backbone into downstream metabolites.

General Protocol for Metabolic Tracing in Cell Culture using LC-MS:

This protocol is a general guideline and should be optimized for specific cell lines and experimental questions.

-

Cell Culture and Labeling:

-

Culture cells to the desired confluence (typically 70-80%) in standard growth medium.

-

Prepare the labeling medium by supplementing basal medium (lacking glycine) with a known concentration of Glycine-d2 and other necessary components (e.g., dialyzed serum).

-

Remove the standard medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS).

-

Add the Glycine-d2 labeling medium and incubate for a time course determined by the metabolic pathway of interest (e.g., 0, 2, 8, 24 hours).[14]

-

-

Metabolite Extraction:

-

To quench metabolism, rapidly aspirate the labeling medium and place the culture dish on dry ice.

-

Add 1 mL of ice-cold 80% methanol (LC-MS grade) per well (for a 6-well plate).

-

Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.[15]

-

Vortex the tubes vigorously for 30 seconds.

-

Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.[15]

-

Carefully transfer the supernatant, containing the polar metabolites, to a new tube and store at -80°C until analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the extracts using a high-resolution mass spectrometer coupled with liquid chromatography (LC), often using Hydrophilic Interaction Liquid Chromatography (HILIC) for polar metabolites.[14]

-

Set the mass spectrometer to detect the mass isotopologues of glycine (m/z 76.0) and its labeled form (m/z 78.0), as well as potential downstream metabolites (e.g., serine, purines).

-

The incorporation of deuterium from Glycine-d2 will result in a mass shift in downstream metabolites, which can be tracked and quantified.

-

Internal Standard for Glycine Quantification

The use of a stable isotope-labeled internal standard is the gold standard for accurate quantification in mass spectrometry, as it corrects for variations in sample preparation, matrix effects, and instrument response.[16][17]

General Protocol for Glycine Quantification in Plasma:

-

Preparation of Standards:

-

Prepare a stock solution of unlabeled glycine (analyte) and Glycine-d2 (internal standard, IS) in a suitable solvent (e.g., methanol/water).

-

Create a calibration curve by serially diluting the analyte stock solution to a range of known concentrations.

-

Prepare a working IS solution at a fixed concentration (e.g., 50 ng/mL).[16]

-

-

Sample Preparation (Protein Precipitation):

-

Pipette 100 µL of the plasma sample (calibrator, quality control, or unknown) into a microcentrifuge tube.

-

Add 10 µL of the IS working solution to each tube.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.[16]

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.[16]

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis and Data Processing:

-

Perform the analysis using an LC-MS/MS system in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode.

-

Monitor the specific mass transitions for both unlabeled glycine and Glycine-d2.

-

Quantify the analyte by calculating the peak area ratio of the analyte to the IS and plotting this against the calibration curve.[17]

-

Mandatory Visualizations

The following diagrams illustrate key workflows and metabolic pathways relevant to the use of Glycine-d2.

This diagram illustrates how Glycine-d2 is catabolized by the mitochondrial Glycine Cleavage System (GCS).[18][19][20] The deuterium-labeled α-carbon is transferred to tetrahydrofolate (THF) to form 5,10-methylene-THF-d2. This labeled one-carbon unit can then be exported to the cytosol and incorporated into various biosynthetic pathways, including the synthesis of serine, purines, and thymidylate, allowing researchers to trace its metabolic fate.[3][4]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. Serine, glycine and the one-carbon cycle: cancer metabolism in full circle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rupress.org [rupress.org]

- 5. Serine, glycine and one‑carbon metabolism in cancer (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glycine (2,2-Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 7. Glycine (2,2-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-1674-5 [isotope.com]

- 8. 甘氨酸-2,2-d2 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 9. Glycine-d2 | CAS 4896-75-7 | LGC Standards [lgcstandards.com]

- 10. Glycine-2,2-d2 | CAS 4896-75-7 | LGC Standards [lgcstandards.com]

- 11. Glycine-d2 | CymitQuimica [cymitquimica.com]

- 12. Glycine-d2 (DL-glycine-d2) | Endogenous Metabolite | 4896-75-7 | Invivochem [invivochem.com]

- 13. Stable Isotope Tracing Experiments Using LC-MS | Springer Nature Experiments [experiments.springernature.com]

- 14. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. Glycine cleavage system: reaction mechanism, physiological significance, and hyperglycinemia - PMC [pmc.ncbi.nlm.nih.gov]

- 19. foundationnkh.org [foundationnkh.org]

- 20. grokipedia.com [grokipedia.com]

Technical Guide: (2,2-²H₂_)Glycine

CAS Number: 4896-75-7

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on (2,2-²H₂_)Glycine, a deuterated isotopologue of the simplest amino acid, glycine. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds for metabolic research, pharmacokinetic studies, and as internal standards in quantitative mass spectrometry.

Physicochemical Data

A summary of the key physicochemical properties of (2,2-²H₂_)Glycine is presented in the table below.

| Property | Value |

| CAS Number | 4896-75-7[1] |

| Linear Formula | H₂NCD₂CO₂H[1] |

| Molecular Weight | 77.08 g/mol [1] |

| Appearance | White to off-white solid |

| Melting Point | ~240 °C (decomposes)[1] |

| Isotopic Purity | Typically ≥98 atom % D[1] |

| Chemical Purity | Typically ≥98-99% |

Synthesis of (2,2-²H₂_)Glycine

The synthesis of (2,2-²H₂_)Glycine is most commonly achieved through a direct hydrogen-deuterium exchange reaction of unlabeled glycine. This method is efficient and provides high levels of deuterium incorporation at the α-carbon.

Experimental Protocol: Platinum-Catalyzed H/D Exchange

This protocol is adapted from a general method for the direct deuteration of amino acids.[2]

Materials:

-

Glycine (unlabeled)

-

Platinum on carbon (Pt/C, e.g., 3 wt%)

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

2-Propanol

-

Celite

-

High-pressure reaction vessel with a Teflon liner

Procedure:

-

In a Teflon-lined high-pressure vessel, combine 1 gram of glycine, 0.40 grams of Pt/C catalyst, 4 mL of 2-propanol, and 40 mL of D₂O.[2]

-

Seal the vessel and place it in a heating apparatus with magnetic stirring to ensure uniform temperature.

-

Heat the reaction mixture to 200 °C and maintain this temperature with continuous stirring for 24 hours.[2]

-

After 24 hours, cool the reaction vessel to room temperature (20 °C).[2]

-

Filter the reaction mixture through a pad of Celite to remove the Pt/C catalyst. Further filter the filtrate through a 0.22 µm filter to remove any fine particles.[2]

-

Remove the solvent from the filtrate by evaporation under reduced pressure to obtain the crude deuterated glycine.

-

To remove any impurities, the crude product can be washed with ethanol.

-

Dry the final product under vacuum to yield (2,2-²H₂_)Glycine as a white solid.

Expected Yield and Purity: Under these conditions, deuteration levels at the α-position of glycine can exceed 90%.[2] For instance, one study reported an incorporation rate of 91.0%.[2]

dot

Caption: Experimental workflow for the synthesis of (2,2-²H₂_)Glycine.

Analytical Data

The isotopic enrichment and purity of (2,2-²H₂_)Glycine are typically determined by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy

-

¹H NMR: In the ¹H NMR spectrum of (2,2-²H₂_)Glycine, the signal corresponding to the α-protons (typically a singlet around 3.55 ppm in D₂O) will be significantly diminished or absent, depending on the level of deuteration. The presence of a small residual signal can be used to quantify the isotopic purity.

-

¹³C NMR: The ¹³C NMR spectrum will show a signal for the α-carbon (around 44 ppm) that is coupled to deuterium, resulting in a multiplet (typically a triplet due to coupling with two deuterium atoms) instead of a singlet.[3] The carboxyl carbon signal appears around 175 ppm.[4]

Mass Spectrometry

Electron ionization mass spectrometry of unlabeled glycine shows a molecular ion peak (M+) at m/z 75. For (2,2-²H₂_)Glycine, a mass shift of +2 is expected, with the molecular ion appearing at m/z 77. The relative intensities of the peaks at m/z 75, 76, and 77 can be used to determine the distribution of isotopic species and calculate the average deuterium incorporation.

Metabolic Fate and Signaling Pathways

(2,2-²H₂_)Glycine is a valuable tracer for studying glycine metabolism. The deuterium atoms on the α-carbon allow for the tracking of this molecule and its metabolic products through various pathways. A key pathway for glycine catabolism is the Glycine Cleavage System (GCS), which is primarily active in the mitochondria of the liver, kidneys, and brain.

The GCS decarboxylates glycine, and the α-carbon (now deuterated) is transferred to tetrahydrofolate (THF) to form 5,10-methylenetetrahydrofolate (5,10-CH₂-THF).[5][6] This one-carbon unit can then be utilized in various biosynthetic pathways, including the synthesis of serine, purines, and thymidylate.[6] The metabolic fate of the 2-carbon of glycine has been traced using [2-¹³C]glycine, and the same pathways are applicable to (2,2-²H₂_)Glycine.[6][7]

dot

Caption: Metabolic fate of the α-carbon of (2,2-²H₂_)Glycine.

Applications in Drug Development and Research

-

Metabolic Flux Analysis: (2,2-²H₂_)Glycine can be used as a tracer in stable isotope-resolved metabolomics (SIRM) studies to quantify the flux through glycine-dependent pathways.[8][9] This is particularly relevant in cancer research, where alterations in one-carbon metabolism are a hallmark of many tumors.

-

Pharmacokinetic Studies: Deuterated compounds are often used as internal standards in LC-MS/MS-based bioanalysis for the quantification of drugs and their metabolites in biological matrices. The use of a stable isotope-labeled analog of an analyte provides high accuracy and precision.

-

Mechanism of Action Studies: By tracing the metabolic fate of glycine, researchers can elucidate the downstream effects of drugs that target enzymes involved in amino acid metabolism.

-

Biomolecular NMR: Deuteration can simplify NMR spectra of larger biomolecules by reducing the number of proton signals and decreasing relaxation rates, which is beneficial for structural and dynamic studies.[10]

References

- 1. Glycine-2,2-d2 D 98atom 4896-75-7 [sigmaaldrich.com]

- 2. mdpi.com [mdpi.com]

- 3. 1H and 13C NMR studies of glycine in anisotropic media: double-quantum transitions and the effects of chiral interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bmse000089 Glycine at BMRB [bmrb.io]

- 5. Tracing Metabolic Fate of Mitochondrial Glycine Cleavage System Derived Formate In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tracing Metabolic Fate of Mitochondrial Glycine Cleavage System Derived Formate In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. A simple protocol for the production of highly deuterated proteins for biophysical studies - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Journey of Deuterated Glycine in Mammalian Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the metabolic fate of deuterated glycine in mammalian cells. By employing stable isotope tracing, researchers can elucidate the intricate pathways of glycine metabolism, offering valuable insights for drug development and the study of various physiological and pathological states. This document details the primary metabolic routes of deuterated glycine, presents quantitative data from tracer studies, outlines experimental protocols for its use, and visualizes the key metabolic and signaling pathways involved.

Introduction to Glycine Metabolism

Glycine, the simplest proteinogenic amino acid, is a central player in numerous metabolic processes.[1] It serves as a building block for proteins and is a precursor for the synthesis of several critical biomolecules, including glutathione, purines, heme, and creatine.[2][3] Mammalian cells can synthesize glycine de novo, primarily from serine, but also obtain it from dietary sources. Understanding the flux of glycine through its various metabolic pathways is crucial for fields ranging from oncology to neurobiology. Deuterated glycine, a stable isotope-labeled form of glycine, serves as a powerful tool to trace and quantify these metabolic fluxes in vitro and in vivo.[4]

Major Metabolic Fates of Deuterated Glycine

Once introduced into mammalian cells, deuterated glycine is incorporated into several key metabolic pathways. The primary fates include:

-

Protein Synthesis: As a proteinogenic amino acid, deuterated glycine is incorporated into newly synthesized proteins.

-

Glutathione Synthesis: Glycine is one of the three amino acid precursors for the synthesis of the major intracellular antioxidant, glutathione (GSH).[1][3][5]

-

Purine Synthesis: The entire glycine molecule is incorporated into the purine ring during de novo nucleotide biosynthesis.[6][7]

-

Heme Synthesis: Glycine is a fundamental precursor for the synthesis of porphyrins, the building blocks of heme.[8][9][10]

-

Creatine Synthesis: Glycine is a backbone for the synthesis of creatine, a molecule vital for energy homeostasis in muscle and brain tissue.

-

Serine Interconversion: Glycine can be reversibly converted to serine by the enzyme serine hydroxymethyltransferase (SHMT).[11]

-

Glycine Cleavage System (GCS): This mitochondrial enzyme complex can degrade glycine to carbon dioxide and ammonia, providing one-carbon units for various biosynthetic pathways.[2][11][12]

Quantitative Analysis of Deuterated Glycine Metabolism

Stable isotope tracing with deuterated glycine allows for the quantitative measurement of its flux through these diverse metabolic pathways. The following tables summarize representative quantitative data from studies using deuterated or other isotopically labeled glycine to probe its metabolic fate.

Table 1: Quantitative Flux of Glycine into Serine and the Glycine Cleavage System

| Parameter | Flux Rate (μmol/kg/h) | Reference |

| Whole Body Glycine Flux (Fed State) | 463 ± 55 | [11] |

| Glycine to Serine Synthesis via SHMT | 193 ± 28 | [11] |

| Glycine Decarboxylation via GCS | 190 ± 41 | [11] |

Table 2: Incorporation of Labeled Glycine into Glutathione

| Cell/Tissue Type | Labeled Glycine Tracer | Fractional Synthesis Rate (%/day) or Incorporation | Reference |

| Rat Mammary Tumor | [2-13C]-glycine | 0.293 ± 0.015 (fraction of 13C1-glutathione) | [13] |

| Mouse Mammary Tumors | [2-13C,15N]-glycine, [1,2-13C2]-glycine, [1,2-13C2,15N]-glycine | Heterogeneous incorporation observed across tumor regions | [14] |

| Primary Astroglial Cells | [2-13C]glycine | Major portion of glycine utilized for glutathione synthesis | [15] |

Table 3: Incorporation of Labeled Glycine into Purines

| Cell Line | Labeled Glycine Tracer | Condition | Observation | Reference |

| HeLa Cells | [15N]glycine | Purine-depleted media | ~47% increase in the initial rate of IMP biosynthesis | [16][17] |

| Human Lung Cancer Tissues | D2-glycine | Ex vivo culture | D3-Serine was preferentially incorporated over D2-glycine | [18] |

Experimental Protocols

General Workflow for Deuterated Glycine Tracing in Mammalian Cells

A typical experimental workflow for tracing the metabolic fate of deuterated glycine in mammalian cells involves several key steps, from cell culture to data analysis.

Detailed Protocol for LC-MS/MS-based Deuterated Glycine Tracing

This protocol provides a step-by-step guide for a typical liquid chromatography-mass spectrometry (LC-MS/MS) experiment to trace the metabolism of deuterated glycine.

1. Cell Culture and Labeling:

- Culture mammalian cells of interest to the desired confluency in standard growth medium.

- Replace the standard medium with a custom medium containing a known concentration of deuterated glycine (e.g., [D2]-glycine). The custom medium should ideally contain dialyzed fetal bovine serum to minimize the presence of unlabeled glycine.[19]

- Incubate the cells for a predetermined time course to allow for the incorporation of the labeled glycine into downstream metabolites.

2. Metabolite Extraction:

- Rapidly quench metabolism by aspirating the labeling medium and washing the cells with ice-cold saline.

- Add ice-cold 80% methanol to the cells and scrape them into the solvent.

- Transfer the cell suspension to a microcentrifuge tube and vortex thoroughly.

- Centrifuge at high speed to pellet the protein and cell debris.

- Collect the supernatant containing the polar metabolites.

3. LC-MS/MS Analysis:

- Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

- Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile).

- Inject the sample onto an appropriate chromatography column (e.g., a HILIC column for polar metabolites) coupled to a high-resolution mass spectrometer.

- Acquire data in a full scan mode to detect all ions and in a targeted MS/MS mode to confirm the identity of specific metabolites.

4. Data Analysis:

- Process the raw mass spectrometry data to identify and quantify the different isotopologues of glycine and its downstream metabolites.

- Correct for the natural abundance of stable isotopes.

- Calculate the fractional enrichment of the deuterated label in each metabolite at each time point.

- Use this data for metabolic flux analysis to determine the rates of the biochemical reactions.

Protocol for NMR Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for tracing the fate of deuterium atoms.

1. Sample Preparation:

- Follow the cell culture, labeling, and metabolite extraction steps as described for the LC-MS/MS protocol.

- Lyophilize the polar metabolite extract to dryness.

- Reconstitute the dried extract in a deuterated NMR buffer (e.g., D2O with a known concentration of a reference standard like TSP).[20]

- Transfer the sample to an NMR tube.

2. 2H-NMR Data Acquisition:

- Acquire a one-dimensional 2H NMR spectrum.

- Key parameters to consider include the pulse program, relaxation delay, and the number of scans. A large number of scans is often required to achieve an adequate signal-to-noise ratio for deuterium.[20]

3. Data Processing and Analysis:

- Process the Free Induction Decay (FID) using appropriate software.

- Identify the signals corresponding to deuterated metabolites based on their chemical shifts.

- Integrate the signals to determine the relative abundance of the deuterated label in different metabolites.

Key Metabolic and Signaling Pathways

Glycine Metabolism and One-Carbon Pool

Deuterated glycine enters the central carbon metabolism and contributes to the one-carbon pool, which is essential for the synthesis of nucleotides and other biomolecules.

De Novo Purine Synthesis Pathway

The entire deuterated glycine molecule is incorporated into the purine ring. The deuterium atoms from [D2]-glycine are incorporated into the C4, C5, and N7 positions of the purine ring.

Glutathione Synthesis Pathway

Deuterated glycine is incorporated as the C-terminal amino acid in the tripeptide glutathione.

Glycine-mediated mTOR Signaling Pathway

Recent studies have shown that glycine can activate the mTORC1 signaling pathway, a central regulator of cell growth and proliferation.[21][22][23][24]

Conclusion

The use of deuterated glycine as a metabolic tracer provides an invaluable tool for researchers to quantitatively assess the intricate network of glycine metabolism in mammalian cells. This guide has outlined the primary metabolic fates of deuterated glycine, presented quantitative data, detailed experimental protocols, and visualized the key metabolic and signaling pathways. By applying these techniques, scientists and drug development professionals can gain deeper insights into the roles of glycine in health and disease, paving the way for novel therapeutic interventions.

References

- 1. The incorporation of labeled glycine into erythrocyte glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Estimating glutathione synthesis with deuterated water: A model for peptide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PURINES AND PYRIMIDINES [library.med.utah.edu]

- 7. Purine metabolism - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. medclubhu.weebly.com [medclubhu.weebly.com]

- 10. Heme Synthesis Mnemonic for USMLE [pixorize.com]

- 11. Glycine turnover and decarboxylation rate quantified in healthy men and women using primed, constant infusions of [1,2-13C2]glycine and [2H3]leucine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Glycine cleavage system - Wikipedia [en.wikipedia.org]

- 13. In Vivo Magnetic Resonance Studies of Glycine and Glutathione Metabolism in a Rat Mammary Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mapping glycine uptake and its metabolic conversion to glutathione in mouse mammary tumors using functional mass spectrometry imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Metabolism of glycine in primary astroglial cells: synthesis of creatine, serine, and glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Quantitative Analysis of Purine Nucleotides Indicates That Purinosomes Increase de Novo Purine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. De novo synthesis of serine and glycine fuels purine nucleotide biosynthesis in human lung cancer tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. Frontiers | Glycine Protects Muscle Cells From Wasting in vitro via mTORC1 Signaling [frontiersin.org]

- 23. researchgate.net [researchgate.net]

- 24. Dietary glycine supplementation activates mechanistic target of rapamycin signaling pathway in tissues of pigs with intrauterine growth restriction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isotopic Purity and Enrichment of Commercially Available Glycine-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity and enrichment of commercially available Glycine-d2 (Glycine-2,2-d2). Glycine-d2 is a stable isotope-labeled form of the amino acid glycine, where two hydrogen atoms on the α-carbon are replaced with deuterium. This isotopic substitution makes it a valuable tool in a wide range of research and drug development applications, including metabolic studies, pharmacokinetic analyses, and as an internal standard in mass spectrometry-based quantification. This guide will delve into the specifications of commercially available Glycine-d2, the detailed experimental protocols for determining its isotopic purity, and the biological pathways where it can be employed as a tracer.

Data Presentation: Isotopic Purity and Enrichment of Commercial Glycine-d2

The isotopic purity of commercially available Glycine-d2 is a critical parameter for its effective use in scientific research. Suppliers typically provide a certificate of analysis with specifications for both isotopic and chemical purity. A summary of typical specifications from leading suppliers is presented below.

| Supplier | Product Name | Isotopic Purity (atom % D) | Chemical Purity |

| Sigma-Aldrich | Glycine-2,2-d2 | 98 | ≥99% (CP)[1] |

| Cambridge Isotope Laboratories, Inc. | Glycine (2,2-D₂, 98%) | 98 | ≥98%[2] |

Note: Isotopic purity, expressed as atom percent deuterium (atom % D), refers to the percentage of deuterium atoms at the labeled positions. Chemical purity indicates the percentage of the compound that is in the specified chemical form, free from other chemical contaminants.

Experimental Protocols for Determining Isotopic Purity and Enrichment

The determination of isotopic purity and enrichment of Glycine-d2 relies on sophisticated analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). High-Performance Liquid Chromatography (HPLC) is often used for purification and separation prior to analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for determining the isotopic enrichment and confirming the position of deuterium labeling. Both proton (¹H) and deuterium (²H) NMR can be employed.

¹H NMR Protocol:

-

Sample Preparation: Accurately weigh and dissolve a known amount of Glycine-d2 in a suitable deuterated solvent (e.g., D₂O) to a final concentration of 5-10 mg/mL.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio and a relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to ensure accurate integration.

-

Data Analysis:

-

Identify the residual proton signal corresponding to the α-protons of glycine.

-

Integrate this residual signal and compare it to the integral of a known internal standard or a non-deuterated portion of the molecule if applicable.

-

The isotopic enrichment is calculated based on the relative integrals of the residual proton signal and a reference signal.

-

²H NMR Protocol:

For highly deuterated compounds, ²H NMR can be a valuable alternative to ¹H NMR.

-

Sample Preparation: Prepare a concentrated solution of Glycine-d2 in a non-deuterated solvent (e.g., H₂O).

-

Instrument Setup: Configure the NMR spectrometer for deuterium detection. This may involve using a specific probe or tuning the existing probe to the deuterium frequency.

-

Data Acquisition: Acquire the ²H NMR spectrum. Longer acquisition times may be necessary due to the lower gyromagnetic ratio of deuterium compared to protons.

-

Data Analysis: The presence and integration of the deuterium signal at the expected chemical shift for the α-position confirms the deuteration and can be used for quantitative assessment of enrichment.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is a highly sensitive and accurate method for determining the isotopic distribution of a deuterated compound.

HRMS Protocol:

-

Sample Preparation: Prepare a dilute solution of Glycine-d2 (e.g., 1 µg/mL) in a suitable solvent for mass spectrometry, such as a mixture of water and acetonitrile with a small amount of formic acid to promote ionization.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography system (LC-MS) or via direct infusion.

-

Data Acquisition: Acquire full scan mass spectra in a positive or negative ion mode, depending on the ionization efficiency of glycine. The mass range should be set to include the molecular ions of the unlabeled (d0), singly deuterated (d1), and doubly deuterated (d2) species.

-

Data Analysis:

-

Extract the ion chromatograms for the exact masses of the molecular ions of d0, d1, and d2 glycine.

-

Integrate the peak areas for each isotopologue.

-

Calculate the isotopic purity as the percentage of the d2 species relative to the sum of the d0, d1, and d2 species, after correcting for the natural abundance of ¹³C and other isotopes.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is primarily used to assess the chemical purity of Glycine-d2 and to separate it from potential impurities before MS analysis.

HPLC Protocol for Amino Acid Analysis:

-

Sample Preparation: Dissolve the Glycine-d2 sample in the mobile phase.

-

Instrumentation: Use an HPLC system equipped with a suitable column for amino acid analysis, such as a reversed-phase C18 column or an ion-exchange column. A UV or fluorescence detector is typically used. For underivatized amino acids, UV detection at a low wavelength (e.g., 200-220 nm) can be employed. Derivatization with reagents like o-phthalaldehyde (OPA) allows for more sensitive fluorescence detection.

-

Chromatographic Conditions:

-

Mobile Phase: A typical mobile phase for underivatized amino acid analysis on a C18 column is a gradient of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 30-40 °C) for reproducible retention times.

-

-

Data Analysis: The chemical purity is determined by integrating the peak area of glycine and any impurity peaks. The percentage purity is calculated as the ratio of the main peak area to the total area of all peaks.

Mandatory Visualizations

Experimental Workflow for Isotopic Purity Determination

Caption: Workflow for determining the isotopic and chemical purity of Glycine-d2.

Glycine Co-agonist Activity at the NMDA Receptor Signaling Pathway

Caption: Glycine-d2 as a tracer for NMDA receptor co-agonist activity.

References

Navigating the Isotopic Landscape: A Technical Guide to the Natural Abundance of Deuterium and its Impact on Labeling Studies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles of deuterium's natural abundance and its profound implications for labeling studies across various scientific disciplines, with a particular focus on drug development and metabolic research. By understanding and accounting for the natural presence of this stable isotope, researchers can enhance the accuracy and reliability of their experimental findings.

The Natural Abundance of Deuterium: A Ubiquitous Background

Deuterium (²H or D), a stable isotope of hydrogen, is naturally present in the environment. Its nucleus contains one proton and one neutron, making it approximately twice as heavy as the most common hydrogen isotope, protium (¹H). While present in trace amounts, this natural abundance is a critical consideration in sensitive analytical techniques.

The concentration of deuterium is not uniform and varies depending on the geographical and hydrological conditions. The Vienna Standard Mean Ocean Water (VSMOW) is the primary reference standard for measuring deuterium abundance.

Table 1: Natural Abundance of Deuterium in Various Environments

| Environment | Deuterium Abundance (ppm) | D/H Ratio | Reference |

| Vienna Standard Mean Ocean Water (VSMOW) | 155.76 ± 0.1 | 1 in 6420 | [1](2) |

| Earth's Oceans (average) | ~156 | 1 in 6420 | [3](4--INVALID-LINK-- |

| Temperate Climate Water | ~150 | - | [3](5) |

| Equator | ~155 | - | [3](5) |

| Northern Canada | ~135 | - | [3](5) |

| Adult Human Body | 120 - 140 | - | [3](5) |

This inherent background of deuterium means that even in experiments where no deuterated tracers are intentionally introduced, a small fraction of molecules will naturally contain deuterium.[6](7)

The Kinetic Isotope Effect: A Cornerstone of Deuterium Labeling

The difference in mass between protium and deuterium leads to a significant phenomenon known as the Kinetic Isotope Effect (KIE). The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly when a C-D bond is present.[8](8)

In drug metabolism, many enzymatic reactions, particularly those catalyzed by the Cytochrome P450 (CYP) family of enzymes, involve the cleavage of C-H bonds. By strategically replacing hydrogen atoms at metabolically vulnerable positions on a drug molecule with deuterium, the rate of metabolism at that site can be significantly reduced.[8](8) This alteration can lead to several favorable pharmacokinetic outcomes.

Table 2: Impact of Deuteration on Pharmacokinetic Parameters

| Pharmacokinetic Parameter | Effect of Deuteration |

| Metabolic Stability | Increased |

| Half-life (t½) | Prolonged |

| Systemic Exposure (AUC) | Increased |

| Clearance (CL) | Decreased |

| Formation of Toxic Metabolites | Potentially Reduced |

The Effect of Natural Abundance on Labeling Studies

In deuterium labeling studies, where compounds enriched with deuterium are introduced into a biological system, the natural abundance of deuterium can lead to an overestimation of the incorporation of the labeled tracer.[6](7) This is because the analytical instruments, such as mass spectrometers and NMR spectrometers, detect both the intentionally introduced deuterium and the naturally occurring deuterium.

Therefore, correcting for the natural abundance of all relevant isotopes is a critical step for the accurate quantification of isotopic enrichment.[6](7) Failure to do so can lead to:

-

Inaccurate Quantification: Overestimation of deuterium incorporation from the tracer, leading to incorrect calculations of synthesis rates, metabolic fluxes, or drug metabolism.[6](7)

-

Reduced Sensitivity: High background signals can mask small but significant changes in deuterium enrichment.[6](7)

Experimental Protocols for Deuterium Labeling Studies

Accurate and reproducible data in deuterium labeling studies rely on meticulously executed experimental protocols. Below are detailed methodologies for Mass Spectrometry and NMR Spectroscopy.

Mass Spectrometry (MS) Based Deuterium Labeling

Mass spectrometry is a powerful technique for quantifying the incorporation of deuterium into molecules. The following protocol outlines a typical bottom-up Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) experiment.

Objective: To measure the rate of deuterium exchange in a protein to study its conformation and dynamics.

Materials:

-

Protein of interest

-

Deuterated buffer (e.g., D₂O-based buffer)

-

Quench buffer (e.g., low pH, low temperature)

-

Proteolytic enzyme (e.g., pepsin)

-

LC-MS system

Protocol: Bottom-Up HDX-MS

-

Sample Preparation:

-

Prepare a stock solution of the protein of interest in a non-deuterated buffer.

-

Prepare a deuterated labeling buffer with the same composition as the protein buffer, but with D₂O instead of H₂O.

-

Prepare a quench buffer, typically at a low pH (e.g., 2.5) and kept on ice.

-

-

Deuterium Labeling:

-

Initiate the exchange reaction by diluting the protein solution into the deuterated labeling buffer.

-

Incubate the mixture for various time points (e.g., 10s, 1m, 10m, 1h) to allow for deuterium exchange.

-

-

Quenching:

-

At each time point, quench the exchange reaction by adding the cold quench buffer. This rapidly lowers the pH and temperature, significantly slowing down the back-exchange of deuterium for hydrogen.

-

-

Proteolytic Digestion:

-

Immediately after quenching, inject the sample onto an online pepsin column for proteolytic digestion. Pepsin is active at low pH and effectively digests the protein into smaller peptides.

-

-

LC-MS Analysis:

-

Separate the resulting peptides using reverse-phase liquid chromatography at a low temperature to minimize back-exchange.

-

Analyze the eluted peptides using a mass spectrometer to determine their mass. The mass increase of each peptide corresponds to the number of incorporated deuterium atoms.

-

-

Data Analysis:

-

Analyze the mass spectra to determine the deuterium uptake for each peptide at each time point.

-

Plot the deuterium uptake versus time to generate exchange kinetics for different regions of the protein.

-

Correction for Natural Abundance in MS: To correct for the natural isotopic abundance, a control sample (unlabeled protein) is analyzed. The isotopic distribution of the unlabeled peptides is used to calculate a correction matrix, which is then applied to the data from the labeled samples to determine the true level of deuterium incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Based Deuterium Labeling

NMR spectroscopy provides detailed structural and dynamic information at the atomic level. Deuterium labeling is often used to simplify complex proton NMR spectra of large biomolecules.

Objective: To express a deuterated protein for NMR structural studies.

Materials:

-

E. coli expression strain

-

Expression vector containing the gene of interest

-

Minimal media prepared with D₂O

-

Deuterated glucose as the carbon source

-

¹⁵NH₄Cl as the nitrogen source (for ¹H-¹⁵N correlation spectra)

-

IPTG for induction

Protocol: Expression of a Uniformly Deuterated Protein

-

Adaptation of E. coli to D₂O:

-

Gradually adapt the E. coli expression strain to grow in D₂O by sequentially increasing the percentage of D₂O in the minimal media (e.g., 25%, 50%, 75%, 100%). This is crucial for cell viability and protein expression levels.

-

-

Protein Expression:

-

Inoculate a large-scale culture in minimal medium prepared with 100% D₂O, deuterated glucose, and ¹⁵NH₄Cl.

-

Grow the culture to a mid-log phase (OD₆₀₀ ≈ 0.6-0.8).

-

Induce protein expression with IPTG and continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight.

-

-

Cell Harvesting and Protein Purification:

-

Harvest the cells by centrifugation.

-

Purify the deuterated protein using standard chromatography techniques. It is important to perform the purification in H₂O-based buffers to allow for the back-exchange of labile amide protons, which are the ones typically observed in ¹H-¹⁵N HSQC spectra.

-

-

NMR Sample Preparation:

-

Exchange the purified protein into the final NMR buffer, typically containing 90% H₂O and 10% D₂O for the lock signal.

-

-

NMR Data Acquisition:

-

Acquire NMR spectra (e.g., ¹H-¹⁵N HSQC) on the deuterated protein sample. The reduced number of proton signals due to deuteration will result in a simplified and better-resolved spectrum.

-

Correction for Natural Abundance in NMR: While the primary goal of deuteration for NMR is often spectral simplification, for quantitative studies involving deuterium labeling, the natural abundance of ¹³C and ¹⁵N in the sample and any residual protons in the deuterated solvent must be considered for accurate quantification.

Visualizing Workflows and Pathways

Graphviz diagrams are provided below to illustrate key experimental workflows and a simplified metabolic pathway relevant to deuterium labeling studies.

Conclusion

The natural abundance of deuterium is a fundamental aspect of the isotopic landscape that must be carefully considered in all labeling studies. By understanding the principles of the kinetic isotope effect and implementing robust experimental protocols that include correction for natural abundance, researchers can harness the power of deuterium labeling to gain accurate and insightful data in drug development, metabolic research, and beyond. The strategic use of deuterium as a labeling tool, when coupled with precise analytical techniques, continues to be an invaluable approach in advancing scientific knowledge.

References

- 1. benchchem.com [benchchem.com]

- 2. Deuterium - Wikipedia [en.wikipedia.org]

- 3. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 5. qlarivia.com [qlarivia.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

A Technical Guide to Deuterated and Perdeuterated Glycine: Structures, Properties, and Applications

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive analysis of the key distinctions between selectively deuterated glycine and perdeuterated glycine (Glycine-d₅). It covers fundamental differences in chemical structure, physicochemical properties, and spectroscopic signatures. Furthermore, this document details their distinct applications in research and drug development, complete with exemplary experimental protocols for synthesis and analysis. The aim is to equip researchers with the foundational knowledge to select the appropriate isotopologue for their specific experimental needs, from mechanistic studies and metabolic tracing to advanced NMR spectroscopy and use as internal standards in mass spectrometry.

Fundamental Structural and Nomenclatural Differences

Glycine (C₂H₅NO₂) is the simplest proteinogenic amino acid, featuring two hydrogen atoms on its α-carbon, two on its amino group, and one on its carboxyl group. The term "deuterated glycine" refers to any glycine molecule where at least one of these hydrogen (¹H) atoms has been replaced by its heavy isotope, deuterium (²H or D). The specificity of this term is crucial.

-

Selectively Deuterated Glycine: This category includes isotopologues where deuterium is incorporated at specific, defined positions. For example, Glycine-2,2-d₂ has deuterium atoms exclusively on the α-carbon. N-deuterated glycine would have deuterium on the amino group. The nomenclature precisely identifies the location of the isotopic labels.

-

Perdeuterated Glycine (Glycine-d₅): This is a fully substituted isotopologue where all five non-exchangeable and exchangeable hydrogen atoms are replaced with deuterium.[1] Its chemical formula is D₂NCD₂COOD. It is also referred to as pentadeuteroglycine.[1]

The choice between a selectively deuterated and a perdeuterated version is dictated entirely by the experimental objective. Selective deuteration allows for probing specific sites within a molecule or system, whereas perdeuteration provides a global isotopic signature.

Caption: Comparative structures of glycine and its common deuterated forms.

Comparative Physicochemical Properties

The substitution of hydrogen with deuterium introduces measurable changes in the physical and chemical properties of glycine due to the difference in mass. These differences are fundamental to their distinct applications.

| Property | Standard Glycine (d₀) | Glycine-2,2-d₂ | Perdeuterated Glycine (d₅) |

| Molecular Formula | C₂H₅NO₂ | C₂H₃D₂NO₂ | C₂D₅NO₂ |

| Average Molecular Weight ( g/mol ) | 75.07 | 77.08 | 80.10[1][2] |

| Monoisotopic Mass (Da) | 75.032028 | 77.044587 | 80.063412[1] |

| Mass Shift from d₀ (Da) | 0 | +2.012559 | +5.031384 |

| Typical Isotopic Purity | N/A | ≥98 atom % D | ≥98 atom % D[2] |

Key Property Distinctions:

-

Bond Strength and Kinetic Isotope Effect (KIE): The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. Consequently, reactions involving the cleavage of a C-D bond proceed more slowly. This phenomenon, known as the Deuterium Kinetic Isotope Effect (DKIE), is a cornerstone of "heavy drug" development, where selective deuteration at metabolically vulnerable sites can slow down drug metabolism, potentially improving pharmacokinetic profiles.

-

Hydrogen Bonding: Deuterium bonds are slightly stronger and shorter than the corresponding hydrogen bonds. This can lead to subtle alterations in the crystal lattice, solubility, and other macroscopic properties of the solid state.

Spectroscopic Distinctions

The most significant differences between deuterated and non-deuterated glycine are observed in their spectroscopic signatures.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: In ¹H NMR, deuterium is "silent." Therefore, selective deuteration removes specific proton signals, simplifying complex spectra and aiding in signal assignment. Perdeuteration removes all non-exchangeable proton signals.[3][4]

-

²H NMR: This technique specifically detects deuterium nuclei, enabling direct studies of molecular dynamics, orientation, and order in solid-state and solution-state samples.[5][6]

-

¹³C & ¹⁵N NMR: Deuteration of adjacent atoms causes small upfield shifts (isotope effects) in ¹³C and ¹⁵N spectra. More importantly, replacing protons with deuterons significantly alters relaxation pathways. This often leads to longer spin-lattice relaxation times (T₁) for nearby carbons and nitrogens, which can result in sharper signals for quaternary carbons but may require longer experimental times.[5][7][8] For instance, the proton T₁ in partially deuterated γ-glycine is 78 seconds, compared to just 4 seconds in the fully protonated form, demonstrating a dramatic change in relaxation dynamics.[5][9]

-

-

Mass Spectrometry (MS): The mass difference between isotopologues is precise and easily detected. This makes deuterated compounds, particularly perdeuterated ones, ideal internal standards for quantitative analysis by GC-MS or LC-MS.[10][11] The standard is added in a known quantity to a sample, and the ratio of the natural analyte to the heavy standard is used to calculate the exact concentration, correcting for variations in sample preparation and instrument response.

-

Vibrational Spectroscopy (IR/Raman): Due to its greater mass, deuterium-containing bonds (C-D, N-D, O-D) vibrate at lower frequencies than their hydrogen-containing counterparts. This results in a significant and predictable isotopic shift in IR and Raman spectra, allowing for detailed studies of hydrogen bonding and molecular vibrations.[12]

Applications in Research and Drug Development

The choice between selective and perdeuterated glycine is driven by the specific application.

Caption: Core properties of deuterated glycine and their primary applications.

-

Selectively Deuterated Glycine (e.g., Glycine-d₂):

-

Mechanistic Studies: Used to trace the fate of specific atoms through a biochemical reaction or to determine reaction mechanisms.

-

Drug Development: Incorporated into drug candidates at specific sites of metabolic attack to leverage the DKIE, potentially increasing the drug's half-life and metabolic stability.

-

NMR Spectroscopy: Used to assign signals in complex spectra or to study the dynamics at a specific molecular location without perturbing the rest of the molecule's proton signals.

-

-

Perdeuterated Glycine (Glycine-d₅):

-

Quantitative Mass Spectrometry: Extensively used as an internal standard for the accurate quantification of glycine in complex biological matrices like plasma, urine, and tissue extracts.[11]

-

Metabolic Flux Analysis: Serves as a tracer to follow the overall metabolic pathways of glycine in vivo, including its roles in protein, glutathione, and purine synthesis.[10][13]

-

Biomolecular NMR: In the study of large proteins (>25 kDa), uniform deuteration (often in combination with ¹³C and ¹⁵N labeling) dramatically reduces signal overlap and line broadening in ¹H NMR spectra, enabling structural analysis of otherwise intractable systems.[2][4]

-

Experimental Protocols

Protocol 1: Synthesis of Perdeuterated Glycine (Glycine-d₅) via Catalytic Exchange

This protocol is adapted from methods utilizing direct hydrogen-deuterium exchange in a high-temperature, catalyzed reaction.[14]

Objective: To achieve a high degree of deuteration on glycine through H/D exchange.

Materials:

-

Glycine (1 g)

-

Platinum on Carbon (Pt/C, 3-10% w/w)

-

Deuterium Oxide (D₂O, 99.9 atom % D)

-

High-pressure reaction vessel (e.g., Parr reactor) with a Teflon liner

-

Celite or 0.22 µm filter

Methodology:

-

Preparation: In the Teflon liner of the high-pressure vessel, combine glycine (1.0 g), Pt/C catalyst (0.3 g, 3 wt% Pt), and D₂O (40 mL).

-

Reaction: Seal the reactor and place it in a heating block or oil bath. Heat the mixture to 200°C while stirring continuously. Maintain these conditions for 24-48 hours.[14]

-

Work-up: Allow the reactor to cool completely to room temperature.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite or a 0.22 µm syringe filter to remove the Pt/C catalyst.

-

Isolation: Evaporate the D₂O filtrate to dryness under reduced pressure to obtain the crude Glycine-d₅ product.

-

Purification (Optional): If impurities are present, the crude product can be recrystallized from a minimal amount of hot D₂O or washed with deuterated ethanol (EtOD).

Caption: Experimental workflow for the synthesis of perdeuterated glycine.

Protocol 2: Analytical Characterization by LC-MS and NMR

Objective: To confirm the isotopic purity and identity of the synthesized deuterated glycine.

1. Mass Spectrometry (LC-MS):

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the synthesized product in water. Create a 1 µg/mL working solution.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with liquid chromatography.

-

Method: Inject the sample and acquire the mass spectrum. Look for the molecular ion [M+H]⁺.

-

Expected Results:

-

For Glycine-d₅: A dominant peak at m/z 81.0697 ([C₂D₅NO₂ + H]⁺).

-

For Glycine-2,2-d₂: A dominant peak at m/z 78.0509 ([C₂H₃D₂NO₂ + H]⁺).

-

The natural glycine peak at m/z 76.0383 should be minimal, confirming high isotopic enrichment.

-